(E)-3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a chloropyridine moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes a halogenation reaction to introduce the chlorine atom at the 4-position.
Piperazine Derivative Formation: The piperazine ring is functionalized with a hydroxyethyl group through a nucleophilic substitution reaction.
Coupling Reaction: The chloropyridine intermediate is coupled with the piperazine derivative using a suitable coupling agent, such as a palladium catalyst, under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a saturated ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the saturated ketone.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
(E)-3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Shares the chloropyridine moiety but lacks the piperazine ring.
1-(2-Hydroxyethyl)piperazine: Contains the piperazine ring with a hydroxyethyl group but lacks the chloropyridine moiety.
3-(2-Chloropyridin-4-yl)prop-2-en-1-one: Similar structure but lacks the piperazine ring.
Uniqueness
(E)-3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one is unique due to the combination of the chloropyridine moiety and the piperazine ring, which imparts specific chemical and biological properties that are not present in the individual components.
Properties
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-11-12(3-4-16-13)1-2-14(20)18-7-5-17(6-8-18)9-10-19/h1-4,11,19H,5-10H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZKRFKBDYEWNW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C=CC2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C(=O)/C=C/C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.